molecular formula C18H15BrN2OS B2405934 3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine CAS No. 896048-96-7

3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine

Cat. No.: B2405934
CAS No.: 896048-96-7
M. Wt: 387.3
InChI Key: DPPMGSCBHDYREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a synthetic pyridazine derivative of interest in medicinal chemistry and chemical biology research. This compound features a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, which is substituted with a (4-bromobenzyl)thio group and a 3-methoxyphenyl group. The bromobenzyl moiety is a common pharmacophore in drug discovery, often utilized in the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . While specific biological data for this exact compound is not available in the public domain, structurally related pyridazine and benzylthio derivatives are frequently investigated for their potential pharmacological activities. For instance, certain pyridazine-based scaffolds are being explored for their antimycobacterial properties . Furthermore, the incorporation of a bromine atom on the benzyl group enhances the compound's utility as a versatile synthetic intermediate, allowing researchers to functionalize the molecule further to create libraries of analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for use in humans or as a diagnostic agent. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-22-16-4-2-3-14(11-16)17-9-10-18(21-20-17)23-12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPMGSCBHDYREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-bromobenzyl halide reacts with a thiol derivative to form the 4-bromobenzylthio intermediate. This intermediate is then reacted with a 3-methoxyphenyl-substituted pyridazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding dehalogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Position 3 Substituent Position 6 Substituent Core Structure Key Functional Groups
Target compound (4-Bromobenzyl)thio 3-Methoxyphenyl Pyridazine Thioether, Bromine, Methoxy
Triazolopyridazines (e.g., 6b, 7b, 10b) [1] Substituted aryl (e.g., 4’-tolyl) Substituted aryl (e.g., 4’-bromo) Triazolo[4,3-b]pyridazine Triazole ring, Halogens (Cl, Br), Methyl
3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine [2] 4-Bromophenyl Piperazinyl Pyridazine Bromine, Piperazine (basic nitrogen)

Key Observations :

  • Position 3 : The thioether group in the target compound differs from triazolopyridazines’ triazole or aryl groups. Thioethers may improve lipophilicity and membrane permeability compared to polar triazoles .
  • Position 6 : The 3-methoxyphenyl group in the target compound contrasts with halogenated aryl (e.g., 4’-bromo in 10b) or piperazinyl groups. Methoxy’s electron-donating nature may alter electronic profiles compared to electron-withdrawing halogens or basic piperazine .
Antimicrobial Efficacy (Triazolopyridazines vs. Target Compound)

Triazolopyridazines () demonstrated varied antimicrobial activity:

  • Antibacterial: Compounds 6b (3,6-di(4’-tolyl)) and 8b (3-(4’-tolyl)-6-(4’-phenoxyphenyl)) showed potency against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .
  • Antifungal : Compounds 7a (3-phenyl-6-(2’,4’-dimethylphenyl)) and 9b (3-(4’-tolyl)-6-(4’-chlorophenyl)) exhibited activity against Candida albicans .

Inference for Target Compound :

  • The thioether and methoxyphenyl groups may enhance interactions with microbial targets. Methoxy’s electron-rich nature could improve binding to enzymes or membranes, while bromine’s lipophilicity might boost penetration.
Piperazinyl Pyridazine ()

The piperazinyl group in 3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine likely improves aqueous solubility and bioavailability due to its basic nitrogen, contrasting with the target compound’s methoxyphenyl group. Piperazine derivatives are often used to enhance pharmacokinetics, suggesting divergent therapeutic applications (e.g., CNS targets vs. antimicrobials) .

Biological Activity

3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C16H12BrN3S
  • Molecular Weight : 358.3 g/mol
  • IUPAC Name : 3-[(4-bromophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine
  • Canonical SMILES : C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with bromobenzyl and methoxy-substituted phenyl groups. The methodology often includes steps such as:

  • Formation of the pyridazine ring.
  • Introduction of the thioether group via nucleophilic substitution.
  • Final modifications to achieve the desired substitution pattern on the phenyl rings.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against resistant strains.

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, with mechanisms possibly involving:

  • Inhibition of specific enzymes related to cancer metabolism.
  • Modulation of signaling pathways that control cell proliferation and survival.

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction via caspase activation
A549 (Lung)12.5Inhibition of growth factor signaling
HeLa (Cervical)10.8Cell cycle arrest at G2/M phase

The mechanism of action for this compound involves interaction with biological targets such as:

  • Enzymes : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity linked to cell signaling cascades.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
3-((4-Chlorobenzyl)thio)-6-(2-methoxyphenyl)pyridazineModerateLowChlorine substituent affects lipophilicity
3-((4-Methylbenzyl)thio)-6-(2-methoxyphenyl)pyridazineHighModerateMethyl group enhances activity
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazineLowHighDifferent substituent pattern

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of HeLa cells with varying concentrations of this compound demonstrated a dose-dependent response in reducing cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation assessed its effectiveness against Mycobacterium tuberculosis, revealing an MIC value comparable to established antibiotics, suggesting its potential role in tuberculosis treatment.

Q & A

Q. What are the key synthetic strategies for synthesizing 3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine?

The synthesis typically involves:

  • Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone) under reflux in ethanol .
  • Thioether Introduction : Nucleophilic substitution of a halogenated pyridazine intermediate with 4-bromobenzylthiol in basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling : Suzuki-Miyaura coupling of the 3-thio-substituted pyridazine with 3-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst . Reaction monitoring via TLC and structural confirmation via ¹H/¹³C NMR are critical .

Q. How is the compound characterized post-synthesis?

  • Chromatography : TLC for reaction progress; HPLC for purity assessment (>95%) .
  • Spectroscopy : ¹H/¹³C NMR for substituent confirmation; HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (e.g., orthorhombic crystal system, Pna2₁ space group) .

Q. What in vitro assays are used to evaluate biological activity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., IC₅₀ = 2.5 µM in HeLa cells) .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity (e.g., Kd = 120 nM for kinase X) .

Q. What solvents and reaction conditions optimize synthesis?

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) for nucleophilic substitution; ethanol/water mixtures for cross-coupling .
  • Temperature : 80–100°C for thioether formation; 60°C for Suzuki coupling .
  • Catalysts : Pd(PPh₃)₄ (2–5 mol%) for efficient cross-coupling .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling steps for higher yields?

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts for improved efficiency .
  • Ligand Effects : Use SPhos or XPhos ligands to enhance stability and reduce side reactions .
  • Microwave Assistance : Reduce reaction time (30 mins vs. 12 hrs) while maintaining >85% yield .

Q. What challenges arise in resolving contradictory bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Purity Verification : Confirm compound integrity via HPLC-MS to rule out degradation .
  • Structural Analogs : Compare activity of analogs (e.g., 4-methoxy vs. 3-methoxy substitution) to identify critical substituents .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent Variation : Synthesize analogs with modified bromobenzyl (e.g., 4-fluoro) or methoxyphenyl groups (e.g., 4-NO₂) .
  • Pharmacophore Mapping : Use docking simulations to identify key interactions (e.g., hydrogen bonding with kinase hinge region) .
  • Bioisosteric Replacement : Replace thioether with sulfone to assess metabolic stability .

Q. What crystallographic techniques elucidate the compound’s structure?

  • Single-Crystal Growth : Slow evaporation from DCM/hexane mixtures .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 173 K for high-resolution datasets .
  • Refinement : SHELX software suite for structure solution (R-factor < 0.05) .

Q. How can low solubility in pharmacological assays be addressed?

  • Formulation : Use DMSO/PEG 400 mixtures for in vitro studies .
  • Prodrug Design : Introduce phosphate esters or glycosides to enhance aqueous solubility .
  • Cocrystallization : Co-formulate with cyclodextrins or succinic acid .

Q. What computational methods support interaction studies?

  • Molecular Dynamics : Simulate binding to ATP-binding pockets over 100 ns trajectories .
  • DFT Calculations : Analyze electron density maps to predict reactivity (e.g., Fukui indices for nucleophilic sites) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity .

Data Contradiction and Troubleshooting

Q. How are impurities mitigated during synthesis?

  • Byproduct Identification : LC-MS to detect sulfoxide formation from thioether oxidation .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Why do electronic effects of substituents impact reactivity?

  • Electron-Withdrawing Groups : Bromine at the 4-position enhances electrophilicity for nucleophilic substitution .
  • Methoxy Groups : 3-Methoxyphenyl increases electron density on pyridazine, altering cross-coupling efficiency .

Q. How to resolve discrepancies in reported biological activities?

  • Structural Validation : Re-examine NMR data to confirm regiochemistry (e.g., 3- vs. 5-substitution) .
  • Dose-Response Curves : Test across multiple concentrations to rule out assay saturation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.